molecular formula C5Cl2F8O2 B1265632 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane CAS No. 60644-92-0

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane

Cat. No. B1265632
CAS RN: 60644-92-0
M. Wt: 314.94 g/mol
InChI Key: PQTSJAIWJYMBOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane involves multiple steps, including coupling reactions, reduction processes, and catalysis. For instance, novel fluorinated aromatic diamines have been synthesized through a series of reactions including coupling and reduction, which are foundational for synthesizing fluorinated polyimides with high solubility and thermal stability (Yin et al., 2005). Furthermore, bismuth compounds have facilitated the synthesis of dioxolanes, showcasing the versatility of catalysts in forming such structures (Podgorski et al., 2010).

Molecular Structure Analysis

The molecular structure of related fluorinated compounds reveals a complex interplay of inter- and intra-molecular forces. For example, trifluoromethylated alcohols demonstrate significant structural variety and the influence of fluorine on molecular interactions (Singh et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane and its analogs are diverse, demonstrating the compound's reactivity and utility in synthesis. The use of bis(perfluoro-2-N-propoxypropionyl) peroxide as an initiator for copolymerization with tetrafluoroethylene highlights the chemical reactivity of such compounds (Michel et al., 2003).

Physical Properties Analysis

The physical properties of materials derived from 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane, such as polyimides, are notable for their solubility, transparency, and thermal stability. These materials exhibit good mechanical properties and low dielectric constants, making them suitable for various applications (Yang & Su, 2005).

Chemical Properties Analysis

The chemical properties of compounds containing the dioxolane structure are influenced by the presence of trifluoromethyl groups. These compounds exhibit unique reactivities, such as enhanced thermal stability and reactivity towards nucleophiles, which are essential for developing new synthesis methods and materials (Lal et al., 1999).

Scientific Research Applications

Copolymerization and Material Properties

  • Copolymer Synthesis

    Tetrafluoroethylene (TFE) and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) have been synthesized into copolymers using carbon dioxide at low temperatures. These copolymers have diverse compositions and molecular weights, with glass transition temperatures ranging from 67 to 334 °C for PDD homopolymer, suggesting their utility in material science applications (Michel et al., 2003).

  • Polymerization of Novel Monomers

    Perfluoro(5-methylene-2,2-dimethyl-1,3-dioxolane) has been synthesized and polymerized with tetrafluoroethylene to produce copolymers. These have thermal stability and unique properties, including glass transition temperatures between 60–90 °C. This indicates the potential of these materials in advanced applications (Murotani et al., 2007).

properties

IUPAC Name

4,5-dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5Cl2F8O2/c6-2(8)3(7,9)17-1(16-2,4(10,11)12)5(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTSJAIWJYMBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(OC(O1)(C(F)(F)F)C(F)(F)F)(F)Cl)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5Cl2F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976079
Record name 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane

CAS RN

60644-92-0
Record name 1,3-Dioxolane, 2,2-bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060644920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dichloro-4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 60644-92-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane
Reactant of Route 4
Reactant of Route 4
2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane

Citations

For This Compound
2
Citations
IH Jeong, SL Jeon, BT Kim - Tetrahedron letters, 2003 - Elsevier
Perfluoroalkylated 4-trifluoroethylidene-1,3-dioxolane derivatives 2a–q were prepared in excellent yields from the reaction of new stable (trifluoromethyl)ethynylation reagent 1a with 1.3 …
Number of citations: 9 www.sciencedirect.com
GL Kennedy, AJ O'Neill, R Valentine - Drug and chemical …, 2001 - Taylor & Francis
Four chemicals (Dioxole 418, Dioxolane 418, Dioxolane 416 and Dioxolane 456) which are used as stabilizers in highresolution image were tested or both their acute and repeated …
Number of citations: 2 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.